molecular formula C8H10OS B1605611 4-Mercapto-2,6-dimethylphenol CAS No. 43132-86-1

4-Mercapto-2,6-dimethylphenol

Cat. No.: B1605611
CAS No.: 43132-86-1
M. Wt: 154.23 g/mol
InChI Key: IEQAUACQFUWVAH-UHFFFAOYSA-N
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Description

4-Mercapto-2,6-dimethylphenol is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of a thiol group (-SH) and two methyl groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Mercapto-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-2,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Mercapto-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-mercapto-2,6-dimethylphenol involves its interaction with molecular targets through its thiol and phenolic groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the thiol group, making it less reactive in certain chemical reactions.

    4-Methylthiophenol: Contains a thiol group but lacks the additional methyl groups on the phenol ring.

    4-Hydroxythiophenol: Similar structure but without the methyl groups

Uniqueness

4-Mercapto-2,6-dimethylphenol is unique due to the presence of both thiol and phenolic groups, along with two methyl groups.

Properties

IUPAC Name

2,6-dimethyl-4-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQAUACQFUWVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195713
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43132-86-1
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043132861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-mercapto-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-2,6-dimethylphenol
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4-Mercapto-2,6-dimethylphenol
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Reactant of Route 6
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